2-Thiopheneacetic acid
Overview
Description
2-Thiopheneacetic acid, also known as thiophene-2-acetic acid, is an organosulfur compound with the molecular formula C₆H₆O₂S. It is characterized by a thiophene ring substituted with an acetic acid group at the 2-position. This compound is notable for its applications in various fields, including pharmaceuticals and materials science .
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
- The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the electron-rich thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Thiophene-2-carboxylic acid.
Reduction: 2-Thiopheneethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Mechanism of Action
Target of Action
2-Thiopheneacetic acid, also known as T2AA, is an organosulfur compound . It has been suggested to interact with several targets, including the Hydroxycarboxylic Acid Receptor (HCAR), Amino Acid Derivatives, Free Fatty Acid Receptor, Fatty Acid Synthase (FASN), Apical Sodium-Dependent Bile Acid Transporter, and G protein-coupled Bile Acid Receptor 1 . These targets play crucial roles in various biological processes, including fatty acid metabolism and bile acid transport.
Mode of Action
For instance, it may inhibit or activate enzymes such as FASN, influencing the synthesis of fatty acids. It may also bind to receptors like HCAR, modulating their signaling pathways .
Biochemical Pathways
This compound can affect various biochemical pathways due to its interaction with multiple targets . For example, by interacting with FASN, it could influence the fatty acid synthesis pathway. Similarly, its interaction with bile acid transporters and receptors could impact bile acid metabolism .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets and the subsequent changes in their activity and the affected pathways . For instance, modulation of fatty acid synthesis could impact cellular energy metabolism, while changes in bile acid transport could influence digestion and absorption of dietary fats .
Biochemical Analysis
Biochemical Properties
It is known that it is a precursor to the antibiotics cephaloridine and cephalothin . This suggests that it may interact with various enzymes, proteins, and other biomolecules involved in the synthesis of these antibiotics.
Metabolic Pathways
It is known to be a precursor to certain antibiotics, suggesting that it may interact with enzymes or cofactors involved in the synthesis of these compounds .
Scientific Research Applications
2-Thiopheneacetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Thiopheneacetic Acid: Similar structure but with the acetic acid group at the 3-position.
2-Thiophenecarboxylic Acid: Contains a carboxylic acid group directly attached to the thiophene ring.
2-Thiophenepropionic Acid: Features a propionic acid group instead of an acetic acid group.
Uniqueness:
Properties
IUPAC Name |
2-thiophen-2-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJRBWINMFUUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062059 | |
Record name | 2-Thiopheneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1918-77-0, 69492-74-6 | |
Record name | 2-Thiopheneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1918-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thienylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiopheneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069492746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiopheneacetic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Thiopheneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-thienylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-THIOPHENEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8S4F49X7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Thiopheneacetic acid?
A1: this compound has the molecular formula C6H6O2S and a molecular weight of 142.18 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: TAA has been characterized using various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule, particularly the carboxylic acid group and the thiophene ring. [, , , , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR spectra help determine the structure and purity of TAA. [, , , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to analyze the composition of essential oils containing TAA. [, ]
Q3: How is the adsorption of this compound on various resins characterized?
A3: Studies have investigated the adsorption thermodynamics and kinetics of TAA on XAD-4, NDA-100, and ND-90 resins. The adsorption on XAD-4 follows the Langmuir monolayer model, while on NDA-100 and ND-90, it involves capillary condensation and micropore volume filling in addition to monolayer adsorption. [, ]
Q4: Can this compound be used to synthesize nanomaterials?
A4: Yes, TAA can act as a reducing and capping agent in the synthesis of gold nanostructures. The morphology of the resulting nanostructures is dependent on the molar ratio of TAA to the gold precursor. []
Q5: How does temperature affect the hydrogen bond interactions in this compound crystals?
A5: Polarized IR spectroscopy studies at varying temperatures revealed that the hydrogen bond interactions in TAA crystals are influenced by temperature and the electronic structure of the molecule. []
Q6: Are there any catalytic applications of this compound?
A6: While TAA itself might not be a catalyst, it serves as a building block for synthesizing compounds with potential catalytic applications. For example, it is a precursor for preparing organotin(IV) complexes, which have shown enzyme inhibition activity. []
Q7: Have computational methods been used to study this compound?
A7: Yes, theoretical models have been developed to understand the hydrogen bond interactions and vibrational spectra of TAA in its crystalline form. These models incorporate factors like Fermi resonance and Davydov coupling effects. [, ]
Q8: How does the structure of this compound relate to its activity?
A8: Research indicates that modifications to the TAA structure can significantly impact its properties. For instance, introducing a methyl group at the alpha position is crucial for the pharmaceutical activity of tiaprofenic acid, a derivative of TAA. [] Additionally, the presence of a -CH2- group in TAA enhances TiO2 surface wettability compared to other carboxylated thiophene molecules. []
Q9: Is there research on formulating this compound for specific applications?
A9: The provided research papers primarily focus on the chemical and physical properties of TAA and its derivatives. Information on SHE regulations, toxicology, drug delivery, biomarkers, environmental impact, and degradation is not extensively covered in these studies.
Q10: What analytical techniques are used to quantify this compound?
A10: Gas chromatography, often coupled with mass spectrometry (GC-MS), is a commonly employed technique for quantifying TAA, especially in complex mixtures like essential oils. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.